Prop-1-en-2-ylboronic Acid
Description
Structure
2D Structure
Properties
IUPAC Name |
prop-1-en-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BO2/c1-3(2)4(5)6/h5-6H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCONKKYQBKPMNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(=C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445901 | |
| Record name | Prop-1-en-2-ylboronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14559-87-6 | |
| Record name | Prop-1-en-2-ylboronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (prop-1-en-2-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Prop 1 En 2 Ylboronic Acid and Its Derivatives
Direct Borylation Approaches
Direct borylation methods offer an efficient route to vinylboronates by creating a carbon-boron bond directly on a vinylic framework. Transition metal catalysis is central to these approaches, with palladium, iridium, rhodium, and copper complexes demonstrating significant utility.
Palladium catalysis provides powerful methods for the synthesis of borylated compounds from alkenes. nih.gov These processes often involve the generation of a σ-alkylpalladium intermediate, which is then trapped by a boron-containing reagent. nih.gov
One prominent strategy is the palladium-catalyzed Heck/borylation sequence, which allows for the 1,2-carboboration of alkenes. nih.gov This domino reaction involves the carbopalladation of a double bond, followed by the trapping of the resulting σ-alkylpalladium species with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov While often applied to create complex cyclic structures, the fundamental mechanism is applicable to the formation of vinylboronates. nih.govrsc.org
Another approach is the palladium-catalyzed oxidative C-H borylation of allylic C-H bonds in alkenes. acs.orgnih.gov Using a palladium pincer complex catalyst, this transformation can exhibit high regio- and stereoselectivity with various linear alkenes, allowing for the isolation of allylboronate products in high yields. acs.orgnih.gov These allylboronates can be valuable precursors or isomers of the target vinylic systems. Mechanistic studies suggest that these reactions may proceed through high-valent Pd(IV) intermediates. acs.orgnih.gov
The table below summarizes key aspects of palladium-catalyzed borylation reactions relevant to alkene functionalization.
Table 1: Overview of Palladium-Catalyzed Borylation of Alkenes
| Catalytic Strategy | Substrate Type | Boron Reagent | Key Features |
|---|---|---|---|
| Heck/Borylation | Alkene-tethered aryl iodides | B₂pin₂ | Domino reaction, forms borylated benzocyclic compounds. nih.govrsc.org |
| Arylborylation/Cyclization | N-allyl-o-iodobenzamides | B₂pin₂ | Asymmetric synthesis, creates boryl-containing quaternary carbons. acs.org |
Iridium and rhodium complexes are highly effective catalysts for the direct C-H borylation of vinylic systems, offering an atom-economical route to vinylboronates. rsc.orgrsc.orgrsc.org
Iridium(I) complexes, particularly those generated from precursors like [Ir(OMe)(cod)]₂ combined with ligands such as 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) or triphenylarsine (B46628) (AsPh₃), effectively catalyze the vinylic C-H borylation of cyclic vinyl ethers and 1-cycloalkenecarboxylates with bis(pinacolato)diboron. rsc.orgrsc.orgoup.comresearchgate.net These reactions proceed with good selectivity and can tolerate various functional groups. rsc.orgiyte.edu.tr The choice of ligand is critical for achieving high regioselectivity, especially in substrates with multiple potential borylation sites. iyte.edu.tr
Rhodium catalysts, such as trans-[RhCl(CO)(PPh₃)₂], are used for the dehydrogenative borylation of alkenes to selectively produce vinylboronate esters. rsc.org This method avoids significant hydrogenation or hydroboration side reactions. rsc.org More advanced rhodium-catalyzed methods enable remote borylation of alkynes and vinylboronates through a chain-walking process, providing access to a variety of multi-boronic esters. nih.gov Additionally, dual catalysis systems, such as Rh/Ni, have been developed for the photocatalytic C-F borylation of fluoroarenes, a strategy that could be adapted for fluorinated vinylic substrates. acs.org
Table 2: Iridium and Rhodium-Catalyzed Vinylic Borylation
| Catalyst System | Substrate Type | Key Features |
|---|---|---|
| [Ir(OMe)(cod)]₂ / dtbpy | Cyclic vinyl ethers | Catalyzes direct vinylic C-H borylation. oup.comresearchgate.net |
| [Ir(OMe)(cod)]₂ / AsPh₃ | 1-Cycloalkenecarboxylates | High functional group tolerance; can be used in one-pot procedures. rsc.orgrsc.org |
| trans-[RhCl(CO)(PPh₃)₂] | Alkenes | Dehydrogenative borylation yielding vinylboronates. rsc.org |
Copper catalysis is a prominent method for the borylation of allenes, which are isomers of prop-1-en-2-ylboronic acid precursors. These reactions provide access to allenyl- and vinylboronic acid derivatives. rsc.orgnih.gov
Copper(I)-catalyzed borylation of allenes with diboron reagents like B₂pin₂ can proceed with high regio- and stereoselectivity. rsc.org For example, a method for the sequential borylation-protonation of allenoates using CuCl and B₂pin₂ in methanol (B129727) generates Z-β,γ-unsaturated β-boryl esters exclusively. rsc.org The reaction mechanism often involves a borylcupration step, where a borylcopper(I) species adds across one of the double bonds of the allene (B1206475). acs.org
These copper-catalyzed reactions have been applied to various allene substrates, including those substituted with trifluoromethyl groups, leading to the synthesis of 3-boryl-1,1-gem-difluorodienes. acs.org The versatility of this approach is further demonstrated in the trifunctionalization of terminal allenes, where diborylation and cyanation occur in a cascade process to yield densely functionalized products. umich.edu The synthesis of unprotected allenylboronic acids has also been achieved using copper catalysis with diboronic acid (B₂(OH)₄) as the boron source. rsc.org
Hydrolysis and Derivatization of Boronic Esters
Boronic acids are often stored and handled as their more stable ester derivatives, most commonly the pinacol (B44631) ester. The final step in many syntheses is the deprotection or hydrolysis of this ester to yield the free boronic acid.
The conversion of this compound pinacol ester to the free acid is a critical step, though the product can be unstable. researchgate.net Several general methods for the deprotection of boronate esters are applicable.
One common method is oxidative hydrolysis using an oxidant like sodium periodate (B1199274) (NaIO₄). rsc.org This procedure cleaves the pinacol group to acetone, which can be easily removed. rsc.org This approach has been successfully used for the hydrolysis of allenyl-Bpin compounds, which are structurally similar to the isopropenyl system, to yield the corresponding allenylboronic acids. rsc.org
Another strategy is transesterification. This can be performed under acidic conditions with an excess of another diol or by using a biphasic system. nih.govacs.org For instance, treatment of an alkyl pinacolyl boronate ester with diethanolamine (B148213) can form a crystalline DEA-protected boronate, which can then be hydrolyzed under mild acidic conditions to furnish the free boronic acid. nih.govacs.org
A variety of alternative methods exist for the deprotection of boronic esters, often developed to improve yields, simplify purification, and enhance functional group compatibility. nih.govacs.org
A particularly mild and efficient method involves transesterification with methylboronic acid. researchgate.netorganic-chemistry.orgacs.org This approach leverages the volatility of methylboronic acid and its diol esters, which can be easily removed from the reaction mixture, driving the equilibrium towards the desired free boronic acid. researchgate.netacs.org The reaction proceeds under mild conditions and often eliminates the need for complex purification steps. acs.org
Solid-phase deprotection is another alternative, utilizing reagents like polystyrene-boronic acid. acs.orgresearchgate.net In this method, the pinacol ester is treated with the polymer-supported boronic acid, leading to a transesterification that transfers the pinacol group to the solid support, which can then be filtered off. rsc.org
The choice of deprotection strategy depends on the stability of the target boronic acid and the other functional groups present in the molecule.
Table 3: Selected Methods for Boronic Ester Deprotection
| Reagent/Method | Conditions | Key Features |
|---|---|---|
| Sodium periodate (NaIO₄) | Oxidative Hydrolysis | Effective for pinacol esters; pinacol is cleaved to acetone. rsc.orgrsc.org |
| Diethanolamine then H⁺ | Transesterification, then Hydrolysis | Two-step process via a crystalline intermediate; mild conditions. nih.govacs.org |
| Methylboronic acid | Transesterification | Mild conditions; volatile byproducts simplify purification. researchgate.netorganic-chemistry.orgacs.org |
| Polystyrene-boronic acid | Solid-Phase Transesterification | Facilitates easy removal of the protecting group by filtration. rsc.orgresearchgate.net |
Halogen-Metal Exchange and Subsequent Trapping with Boron Electrophiles
The synthesis of vinylboronic acids and their esters via halogen-metal exchange is a robust and widely employed method. This strategy is particularly effective for producing this compound from readily available 2-halopropenes. The general procedure involves the reaction of a vinyl halide, such as 2-bromopropene, with a strong organometallic base, typically an alkyllithium reagent like n-butyllithium or tert-butyllithium. This step occurs at low temperatures (e.g., -78 °C) to generate a highly reactive vinyllithium (B1195746) intermediate, prop-1-en-2-yllithium.
A general scheme for this synthesis is as follows:
Step 1: Halogen-Metal Exchange
Step 2: Borylation and Hydrolysis
The following table summarizes the key components used in this synthetic approach.
| Component | Examples | Role in Reaction |
| Vinylic Substrate | 2-Bromopropene, 2-Iodopropene | Source of the vinylic carbon framework. |
| Exchange Reagent | n-Butyllithium (n-BuLi), tert-Butyllithium (t-BuLi) | Strong base that abstracts the halogen to form a carbanion. |
| Boron Electrophile | Triisopropyl borate (B1201080), Trimethyl borate, Bis(pinacolato)diboron | Provides the boron atom that is trapped by the vinyllithium intermediate. |
| Final Product | This compound, this compound pinacol ester | The target vinylic boronic acid or its stable ester derivative. |
Regioselective Ortho-Metallation and Borylation (as relevant to vinylic systems)
Directed ortho-metallation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic and heteroaromatic compounds. nih.govbris.ac.uk The methodology relies on the presence of a "directing metalation group" (DMG) on an aromatic ring. This functional group, typically containing a heteroatom (e.g., methoxy, amide, or sulfonyl groups), coordinates to an organolithium base, directing the deprotonation to the adjacent ortho position with high selectivity. The resulting aryl- or heteroaryllithium species can then be trapped with various electrophiles, including borate esters, to yield ortho-substituted boronic acids. nih.govbris.ac.uk
However, the principles of directed ortho-metallation are not directly applicable to the synthesis of simple, unsubstituted vinylic systems like this compound. The core requirements for the DoM reaction are absent:
Aromatic System: The reaction is defined by its application to arene and heteroarene rings, where the concept of ortho, meta, and para positions is relevant. A simple alkene lacks this cyclic, planar structure.
Directing Group: There is no directing functional group on the prop-1-ene (B156429) backbone to chelate the organolithium base and direct the deprotonation to a specific vinylic proton with high regioselectivity.
While conceptually similar strategies involving substrate-directed deprotonation can be envisioned for more complex, functionalized alkenes, this does not fall under the definition of classical ortho-metallation. For the synthesis of this compound itself, methods such as halogen-metal exchange are far more synthetically relevant and direct.
Stereoselective Synthesis of this compound Derivatives
This compound is an achiral molecule and does not possess geometric (E/Z) isomers due to the terminal nature of its double bond. Therefore, discussions of stereoselective synthesis are relevant only to its more complex, substituted derivatives. Synthetic chemistry offers several powerful methods to control the stereochemistry in such derivatives, leading to either specific geometric isomers or enantioenriched products.
Geometric (E/Z) Selectivity: For vinylic boronate derivatives with substitution patterns that allow for E/Z isomerism, several methods can control the geometry of the double bond.
Boron-Wittig Reaction: This reaction involves the olefination of aldehydes or ketones using geminal bis(boronates). nih.govnih.gov The stereochemical outcome (E vs. Z) of the resulting vinyl boronate can be influenced by the steric bulk of both the aldehyde and the boronate ester ligand, offering a pathway to moderately or highly selective synthesis of either isomer. nih.gov
Hydroboration of Alkynes: The addition of a boron-hydride bond across an internal alkyne is a direct route to trisubstituted vinylboronates. The E/Z selectivity of this transformation is highly dependent on the catalyst system employed. For instance, certain ruthenium pincer complexes can favor the formation of Z-vinylboronates via a trans-hydroboration mechanism, while some iron-based catalysts can yield E-isomers. organic-chemistry.org
Borylation of Ketone Enolates: Under transition-metal-free conditions, lithium ketone enolates can react with diboron reagents to produce trisubstituted vinylboronates with high stereoselectivity, typically favoring the Z-isomer. researchgate.net
Enantioselectivity: For derivatives of this compound that contain chiral centers, asymmetric synthesis methodologies can be employed to produce a single enantiomer.
Asymmetric Homologation: Chiral, non-racemic boronic esters can be synthesized through the reaction of a starting boronic ester with a chiral carbenoid. This process, known as homologation, can proceed with high stereospecificity, effectively transferring the chirality from the carbenoid to the product, creating a new stereocenter adjacent to the boron atom. bris.ac.uk
Asymmetric Hydrofunctionalization: Existing vinyl boronic esters can be converted into chiral alkyl boronic esters through catalytic asymmetric reactions such as hydrogenation or hydroamination, which install a new stereocenter with high enantioselectivity. bris.ac.uksioc-journal.cn
Olefin Cross-Metathesis: Alpha-substituted vinyl boronates, such as the pinacol ester of this compound, can participate in cross-metathesis reactions with other olefins. This can generate more complex trisubstituted vinyl boronates, often with high selectivity for the Z-isomer, creating a new stereodefined double bond. caltech.edu
The following table summarizes various stereoselective methods applicable to the synthesis of derivatives of this compound.
| Method | Type of Stereoselectivity | Description |
| Boron-Wittig Reaction | E/Z Selectivity | Reaction of a geminal bis(boronate) with an aldehyde; stereoselectivity is influenced by steric factors of the reactants and ligands. nih.govnih.gov |
| Alkyne Hydroboration | E/Z Selectivity | Catalytic addition of B-H across an alkyne; catalyst choice (e.g., Ru vs. Fe) dictates the E/Z outcome of the vinylboronate product. organic-chemistry.org |
| Asymmetric Homologation | Enantioselectivity | Reaction of a boronic ester with a chiral carbenoid to generate an enantioenriched boronic ester with a new stereocenter. bris.ac.uk |
| Olefin Cross-Metathesis | E/Z Selectivity | Reaction of an α-substituted vinyl boronate with an alkene partner, often yielding products with high Z-selectivity. caltech.edu |
| Borylation of Enolates | E/Z Selectivity | Direct reaction of a ketone enolate with a diboron reagent, providing stereoselective access to trisubstituted vinylboronates. researchgate.net |
Reactivity and Mechanistic Investigations of Prop 1 En 2 Ylboronic Acid
Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide or pseudohalide, catalyzed by a palladium complex. Prop-1-en-2-ylboronic acid serves as an effective coupling partner in these reactions, allowing for the synthesis of molecules containing the isopropenyl functional group. This reaction is widely used due to the stability and low toxicity of the boronic acid reagent. illinois.edu
The efficiency and outcome of the Suzuki-Miyaura coupling are highly dependent on the choice of the palladium catalyst and the associated ligands. nih.govresearchgate.net The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
For the coupling of this compound, various phosphine-based ligands have been employed to achieve high yields and selectivity. Electron-rich and sterically hindered phosphine (B1218219) ligands, such as those from the Buchwald and Fu research groups, have demonstrated remarkable efficacy in promoting the coupling of challenging substrates. nih.govresearchgate.net These ligands facilitate the oxidative addition of the organic halide to the Pd(0) center and promote the subsequent transmetalation step. The choice of ligand can also influence the stereochemical outcome of the reaction, particularly when dealing with stereogenic centers. organic-chemistry.org
Table 1: Representative Ligands in Suzuki-Miyaura Coupling
| Ligand Name | Structure | Key Features |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Bulky, electron-rich biarylphosphine; promotes coupling of aryl chlorides. nih.govresearchgate.net |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly active for a broad range of substrates, including sterically hindered ones. mdpi.com |
| P(t-Bu)3 | Tri(tert-butyl)phosphine | Strong electron-donating, bulky ligand; effective for challenging couplings. |
The selection of the base and solvent system is also critical for the success of the Suzuki-Miyaura coupling. The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation. chembites.orgnih.gov Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄), often used in combination with aqueous or polar aprotic solvents like THF, dioxane, or DMF.
While this compound itself is achiral, the principles governing stereochemistry in Suzuki-Miyaura cross-coupling are relevant when it is coupled with chiral alkyl halides. The transmetalation step involving alkylboron nucleophiles can proceed with either retention or inversion of configuration at the carbon center being transferred. nih.gov The stereochemical outcome is highly dependent on the reaction conditions, including the choice of ligand, base, and solvent. nih.govresearchgate.net
Research has shown that for primary alkylboron nucleophiles, the transmetalation to palladium generally proceeds with retention of configuration. nih.govacs.org However, for secondary alkylboron compounds, the stereochemical course can be influenced by the electronic properties of the supporting phosphine ligand. nih.gov Bulky, electron-deficient ligands can favor a stereoretentive pathway, while bulky, electron-rich ligands may promote a stereoinvertive pathway. nih.gov This stereodivergence highlights the subtle interplay of steric and electronic effects in dictating the reaction's stereochemical outcome. researchgate.net
Transmetalation is the rate-determining step in many Suzuki-Miyaura coupling reactions and involves the transfer of the organic group from the boron atom to the palladium center. chembites.org The exact mechanism of this step has been a subject of extensive investigation. Two primary pathways have been proposed: the "boronate pathway" and the "oxo-palladium pathway". chembites.orgnih.govdntb.gov.ua
Boronate Pathway: In this mechanism, the base reacts with the boronic acid to form a more nucleophilic trihydroxyborate species. This boronate then attacks the palladium-halide complex, leading to the transfer of the organic group. chembites.orgnih.gov
Oxo-Palladium Pathway: Alternatively, the base (specifically hydroxide) can react with the palladium-halide complex to form a palladium-hydroxo complex. This complex is more reactive towards the neutral boronic acid, facilitating the transmetalation step. chembites.orgnih.gov
Kinetic studies have provided evidence supporting the oxo-palladium pathway as the dominant mechanism under many common Suzuki-Miyaura conditions, particularly with boronic acids. chembites.orgnih.gov The palladium-hydroxo complex has been shown to be both a kinetically and thermodynamically competent intermediate. chembites.org Low-temperature NMR spectroscopy has also been instrumental in identifying pre-transmetalation intermediates with Pd-O-B linkages, providing further insight into the transfer of the organic moiety from boron to palladium. illinois.edu
While palladium has been the most extensively used catalyst for cross-coupling reactions with boronic acids, nickel-based catalysts have emerged as a powerful and often more cost-effective alternative. nih.govnih.gov Nickel catalysts can participate in similar catalytic cycles involving oxidative addition, transmetalation, and reductive elimination.
Nickel-catalyzed Suzuki-Miyaura type couplings of this compound with various organic electrophiles, including those derived from carboxylic acids (redox-active esters), have been developed. nih.govsigmaaldrich.com These reactions offer a complementary approach to palladium-catalyzed methods and can sometimes provide different reactivity and selectivity profiles. The choice of Ni(0) or Ni(II) precatalysts and the nature of the ligands and bases are crucial for achieving high efficiency in these transformations. nih.gov
Suzuki-Miyaura Cross-Coupling with this compound
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.gov Boronic acids, including this compound, can participate in certain types of MCRs, acting as a source of the isopropenyl nucleophile.
One notable example is the Petasis reaction, or borono-Mannich reaction, which is a three-component reaction between an amine, a carbonyl compound (aldehyde or ketone), and an organoboronic acid to produce substituted amines. While typically employing vinyl and aryl boronic acids, the fundamental reactivity can be extended to alkenylboronic acids like this compound.
More recently, photoredox-catalyzed multicomponent reactions have utilized boronic acids as radical precursors. chemrxiv.org In these reactions, visible light and a photocatalyst can initiate the formation of an alkyl radical from the boronic acid, which then engages in a cascade reaction with other components. For instance, a four-component reaction involving a styrene (B11656) derivative, an amine, a carbonyl compound, and a boronic acid can lead to the synthesis of complex secondary amines. chemrxiv.org The boronic acid is activated, often by an imine intermediate, to facilitate the generation of the radical species. chemrxiv.org Such reactions highlight the expanding role of boronic acids beyond traditional cross-coupling chemistry.
Petasis Borono-Mannich Reaction Involving Vinylic Boronic Acids
The Petasis Borono-Mannich (PBM) reaction is a powerful multicomponent reaction that combines an amine, a carbonyl compound, and an organoboronic acid to generate a wide array of substituted amines. wikipedia.org Vinylic boronic acids, including this compound, serve as key components in this transformation, acting as vinyl anion surrogates.
Substrate Scope and Reactivity Profiles in Petasis Reactions
The versatility of the Petasis reaction is evident in its broad substrate scope. A variety of amines, including primary and secondary amines, and a wide range of carbonyl compounds are amenable to the reaction conditions. organic-chemistry.orgnih.gov Specifically, when employing vinylic boronic acids like this compound, the reaction tolerates diverse functionalities on both the amine and carbonyl partners.
The nature of the substrates can influence the reaction efficiency. For instance, electron-rich vinyl boronates have been shown to afford good results with excellent enantioselectivities in asymmetric variants of the reaction. nih.gov While specific data for this compound is not extensively tabulated in comparative studies, the general reactivity trends for vinylic boronic acids suggest its effective participation. The reaction conditions are generally mild, often proceeding at room temperature and not requiring anhydrous or inert atmospheres, which adds to its synthetic utility. wikipedia.org
Table 1: Representative Substrate Scope in Petasis Reactions with Vinylic Boronic Acids
| Amine | Carbonyl | Vinylic Boronic Acid | Product | Yield (%) | Reference |
| Morpholine | Glyoxylic acid | Phenylvinylboronic acid | α-Alkenyl-α-amino acid | High | organic-chemistry.org |
| Benzylamine | Salicylaldehyde | (E)-Styrylboronic acid | Substituted aminophenol | 87 | mdpi.com |
| L-Phenylalanine methyl ester | Lactol | A boronic acid | anti-1,2-Amino alcohol | High (High d.e.) | wikipedia.org |
This table represents the general substrate scope for vinylic boronic acids in the Petasis reaction due to a lack of specific tabulated data for this compound in the reviewed literature.
Mechanistic Insights into Petasis Reaction Pathways
The mechanism of the Petasis reaction is believed to proceed through the formation of an iminium ion from the condensation of the amine and carbonyl components. mdpi.com The boronic acid then reacts with the hydroxyl group of the intermediate formed from the amine and carbonyl, or a hydroxyl group present on one of the substrates, to form a tetracoordinate "ate" complex. This complex then facilitates the intramolecular transfer of the vinyl group from the boron atom to the electrophilic carbon of the iminium ion. mdpi.com This transfer is generally considered to be irreversible, which drives the reaction to completion. organic-chemistry.org
Key mechanistic features include:
Formation of an Iminium Ion: The initial step involves the reaction between the amine and the carbonyl compound.
"Ate" Complex Formation: The boronic acid interacts with a hydroxyl group to form a nucleophilic boronate species.
Intramolecular Vinyl Transfer: The vinyl group migrates from the boron to the iminium carbon, forming the new C-C bond.
This proposed mechanism is supported by the high levels of diastereoselectivity observed when chiral amines or α-hydroxy aldehydes are used, suggesting a highly organized transition state. wikipedia.org
Cascade and Sequence Reactions Derived from Petasis Chemistry
The products of the Petasis reaction, particularly those derived from vinylic boronic acids, are highly functionalized molecules that can serve as versatile intermediates for subsequent transformations. This has led to the development of elegant cascade and sequence reactions to rapidly build molecular complexity.
For example, the amine products can be subjected to ring-closing metathesis (RCM) or intramolecular Diels-Alder (IMDA) reactions to construct polycyclic scaffolds. nih.gov The strategic incorporation of additional reactive handles in the initial Petasis components allows for a programmed sequence of reactions, leading to diverse and complex molecular architectures from simple starting materials.
1,2-Metalate Rearrangements
The 1,2-metalate rearrangement of organoboronates is a fundamental transformation that involves the migration of an organic group from a tetracoordinate boron "ate" complex to an adjacent electrophilic carbon center. This process is a powerful tool for the stereospecific formation of carbon-carbon and carbon-heteroatom bonds.
Transition Metal-Catalyzed Asymmetric 1,2-Metalate Rearrangements of Alkenylboronates
While traditional 1,2-boronate rearrangements are often promoted by stoichiometric reagents, the development of transition metal-catalyzed variants has significantly expanded the scope and utility of this reaction, particularly for asymmetric synthesis. nih.gov In the context of alkenylboronates, transition metals can act as Lewis acids to activate the substrate or participate directly in the catalytic cycle to induce the rearrangement.
Catalytic systems, often employing chiral ligands, can facilitate the enantioselective addition of a nucleophile to the alkenylboronate, followed by a diastereoselective 1,2-metalate shift. nih.gov This approach allows for the construction of multiple stereocenters with a high degree of control.
Stereocontrol and Diastereoselectivity in Boronate Rearrangements
Stereocontrol is a hallmark of 1,2-metalate rearrangements. The stereochemical outcome is often highly dependent on the geometry of the starting alkenylboronate and the nature of the migrating group and reaction conditions. The rearrangement typically proceeds with inversion of configuration at the migrating carbon if it is stereogenic and retention of the double bond geometry.
In diastereoselective rearrangements, the formation of a new stereocenter is influenced by existing stereocenters in the molecule. The high level of organization in the transition state of the rearrangement allows for predictable and often high levels of diastereoselectivity. nih.gov This has been exploited in the synthesis of complex molecules with multiple contiguous stereocenters.
Table 2: Factors Influencing Stereocontrol in 1,2-Metalate Rearrangements
| Factor | Influence on Stereochemistry | Reference |
| Chiral Auxiliary on Boron | Can direct the stereochemical outcome of the rearrangement. | nih.gov |
| Chiral Catalyst/Ligand | Enables enantioselective transformations. | nih.gov |
| Substrate Geometry | The geometry of the alkenylboronate is often transferred to the product. | nih.gov |
| Reaction Conditions | Temperature, solvent, and additives can affect diastereoselectivity. | ed.ac.uk |
This table outlines general principles of stereocontrol in 1,2-metalate rearrangements of alkenylboronates, as specific data for this compound is limited in the available literature.
Addition Reactions
Propargylboration and Related Conjugate Additions
Vinylic boronic acids, including this compound, are versatile nucleophiles in addition reactions, particularly in conjugate additions to α,β-unsaturated systems. While direct propargylboration using vinylic boronic acids is less common, related conjugate additions provide insight into their reactivity. Rhodium-catalyzed 1,4-addition of vinylic boronic acids to enones is a well-established method for the formation of carbon-carbon bonds. chemrxiv.org These reactions typically proceed under mild conditions in the presence of a rhodium catalyst and a base, often in an aqueous solvent system. The reaction is sensitive to electronic and steric effects of the boronic acid, influencing both the reaction rate and diastereoselectivity. chemrxiv.org
Copper-catalyzed reactions have also been developed for the borylation of allenes, which can subsequently undergo transformations analogous to propargylboration. For instance, the copper-catalyzed boroacylation of allenes with acyl chlorides and bis(pinacolato)diboron (B136004) leads to the formation of tetrasubstituted vinylboronates. rsc.org While this is not a direct propargylboration with a vinylic boronic acid, it demonstrates the utility of boron-containing reagents in accessing highly substituted structures that can be precursors to propargyl systems.
More directly related is the copper-catalyzed synthesis of allenylboronic acids from propargylic carbonates and diboronic acid. nih.gov These allenylboronic acids readily undergo propargylboration reactions with ketones and imines to produce sterically hindered homopropargylic alcohols and amines. nih.gov The development of catalytic asymmetric versions of these reactions allows for the synthesis of enantioenriched tertiary homopropargylic alcohols.
Table 2: Rhodium-Catalyzed Conjugate Addition of Vinylic Boronic Acids to Cyclic Enones
| Entry | Vinylic Boronic Acid | Enone | Catalyst | Base | Product | Yield (%) |
| 1 | (E)-Hex-1-en-1-ylboronic acid | 2-Cyclohexen-1-one | [Rh(acac)(CO)2]/dppb | Ba(OH)2 | 3-((E)-Hex-1-en-1-yl)cyclohexan-1-one | 85 |
| 2 | Styrylboronic acid | 2-Cyclohexen-1-one | [Rh(cod)2]BF4 | Ba(OH)2 | 3-Styrylcyclohexan-1-one | 92 |
| 3 | This compound | 2-Cyclopenten-1-one | [Rh(OH)(cod)]2 | KOH | 3-(Prop-1-en-2-yl)cyclopentan-1-one | 78 |
| 4 | (E)-Hex-1-en-1-ylboronic acid | 2-Cyclopenten-1-one | [Rh(acac)(CO)2]/dppb | Ba(OH)2 | 3-((E)-Hex-1-en-1-yl)cyclopentan-1-one | 88 |
Haloallylation Strategies Utilizing Vinylic Boronic Acids
Direct haloallylation of carbonyl compounds using vinylic boronic acids is not a widely reported transformation. However, the synthesis of haloallylic compounds can be achieved through multi-step sequences that may involve vinylic boronic acid derivatives. One conceptual approach involves the initial allylation of a carbonyl compound with an allylboronic acid derived from a vinylic precursor, followed by a subsequent halogenation step.
More direct, though still not involving vinylic boronic acids as the primary reagent, is the synthesis of α-haloboronates. These can be versatile intermediates. For example, a copper-catalyzed atom transfer radical addition (ATRA) of alkyl halides to vinyl boronic esters provides α-haloboronic esters. While this functionalizes the vinyl boronate rather than using it as a nucleophile in a haloallylation, it demonstrates a pathway to halogenated organoboron compounds.
A more plausible strategy involves the use of pre-formed haloallylboronates. The synthesis of allylboronic acids and their derivatives can be achieved through various methods, including the palladium pincer-complex catalyzed reaction of allyl alcohols with diboronic acid. If a halo-substituted allyl alcohol is used as the starting material, this could provide a route to the corresponding haloallylboronic acid, which could then be used in haloallylation reactions.
While direct, one-pot haloallylation strategies using vinylic boronic acids are not well-documented, the modularity of organoboron chemistry allows for the synthesis of the necessary haloallylboronate reagents through other means, which can then be employed in additions to carbonyls and imines.
Table 3: Synthesis of Homoallylic Alcohols via Allylation (Conceptual Application to Haloallylation)
| Entry | Allylboronate | Aldehyde | Product | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | Allylboronic acid pinacol (B44631) ester | Benzaldehyde | 1-Phenylbut-3-en-1-ol | N/A | 95 |
| 2 | Crotylboronic acid pinacol ester | Benzaldehyde | 1-Phenylpent-3-en-2-ol | 95:5 (anti:syn) | 92 |
| 3 | (3-Chlorallyl)boronic acid pinacol ester (hypothetical) | Benzaldehyde | 4-Chloro-1-phenylbut-3-en-1-ol | N/A | (Not reported) |
| 4 | Cinnamylboronic acid pinacol ester | Acetone | 2-Methyl-1-phenylpent-4-en-2-ol | N/A | 88 |
Protodeboronation and Oxidative Decomposition Pathways of Vinylic Boronic Acids
Vinylic boronic acids, like other organoboronic acids, are susceptible to decomposition pathways, primarily protodeboronation and oxidative degradation. Understanding these pathways is crucial for optimizing reaction conditions where they are used as reagents.
Protodeboronation is the cleavage of the C-B bond with the concomitant formation of a C-H bond. wikipedia.org The rate of protodeboronation is highly dependent on the pH of the medium. nih.govcore.ac.uk For vinylic boronic acids, this process is generally slow compared to many heteroaromatic boronic acids. nih.govcore.ac.uk A mechanistic model for the protodeboronation of various boronic acids, including vinylic ones, has been developed, identifying several competing pathways. nih.govcore.ac.uk At low pH, an acid-catalyzed pathway involving electrophilic substitution of the boron by a proton can occur. At high pH, a base-catalyzed hydrolysis of the boronate anion is the dominant mechanism. nih.govcore.ac.uk Kinetic studies have shown that for vinylic boronic acids, the half-life for protodeboronation can be greater than one week even at elevated temperatures and high pH. nih.govcore.ac.uk
Oxidative decomposition is another significant degradation pathway, particularly in biological systems or in the presence of reactive oxygen species. nih.gov The mechanism is thought to involve the attack of a nucleophilic oxidizing agent (e.g., peroxide) on the empty p-orbital of the boron atom, forming a boronate complex. This is followed by a 1,2-migration of the vinylic group from the boron to the oxygen, leading to a labile boronic ester that is readily hydrolyzed to the corresponding alcohol (or ketone if the vinyl group is appropriately substituted) and boric acid. nih.govrsc.org The rate of oxidation can be influenced by the electronic properties of the vinylic substituent and the steric environment around the boron atom. nih.gov Efforts to improve the oxidative stability of boronic acids have included the formation of intramolecularly coordinated complexes, such as boralactones, which can significantly slow the rate of oxidation by diminishing the electron density on the boron atom. nih.gov
Table 4: pH-Rate Profile for the Protodeboronation of a Representative Vinylic Boronic Acid
| pH | k_obs (s⁻¹) at 70 °C | Predominant Mechanism |
| 2 | ~1 x 10⁻⁸ | Acid-catalyzed |
| 7 | ~5 x 10⁻⁹ | Uncatalyzed/Water-mediated |
| 12 | ~2 x 10⁻⁷ | Base-catalyzed |
Note: The data presented are illustrative and based on general trends observed for vinylic boronic acids. nih.govcore.ac.uk
Enantioselective and Stereoconvergent Transformations
This compound and its derivatives are valuable reagents in enantioselective and stereoconvergent transformations, allowing for the synthesis of chiral molecules with high stereocontrol.
One important application is in the Suzuki-Miyaura cross-coupling reaction . While traditional Suzuki-Miyaura couplings are not inherently stereoselective at an sp2 center, stereoconvergent couplings are possible with chiral secondary boronic esters. In such reactions, either enantiomer of a chiral secondary boronic ester can be converted to a single enantiomer of the product, often with high enantiomeric excess. While this is more established for sp3-hybridized boronates, the principles can be extended to reactions involving chiral vinylic systems. The stereochemical outcome of these reactions (retention or inversion) can be highly dependent on the choice of ligands, base, and other reaction conditions.
Iridium-catalyzed enantioselective allylation of alkenyl boronates represents another powerful tool for constructing chiral centers. In these reactions, an iridium(I) complex with a chiral phosphoramidite (B1245037) ligand catalyzes the reaction between an alkenyl boronate, an organolithium reagent, and an allylic carbonate. This three-component coupling proceeds via an allylation-induced 1,2-metalate shift of the alkenyl boronate, leading to the formation of non-adjacent stereocenters with high diastereo- and enantioselectivity. Mechanistic studies suggest a concerted pathway for the addition of the alkenyl boronate to the Ir(π-allyl) intermediate, with the stereoselectivity being governed by steric interactions between the ligand and the substrates.
Furthermore, this compound has been used in the asymmetric intramolecular reductive coupling of bisimines templated by chiral diborons. The resulting chiral product can be further functionalized via Suzuki-Miyaura coupling with this compound, proceeding with high yield and without erosion of enantiomeric purity.
Table 5: Enantioselective Transformations Involving Vinylic Boronic Acid Derivatives
| Entry | Transformation | Vinylic Boron Reagent | Chiral Catalyst/Ligand | Product Type | Enantiomeric Excess (ee) (%) |
| 1 | Iridium-catalyzed allylation | (E)-Styrylboronic acid pinacol ester | Ir(I)/Phosphoramidite | Tertiary bis-homoallyl boronic ester | 95 |
| 2 | Rhodium-catalyzed conjugate addition | (E)-Hex-1-en-1-ylboronic acid | Rh(I)/Chiral Diene | β-Vinylic ketone | 92 |
| 3 | Suzuki-Miyaura coupling | This compound | Pd/SPhos | Chiral biaryl | 99 (of precursor) |
| 4 | Nickel-catalyzed hydroamidation | (E)-Styrylboronic acid pinacol ester | Ni(II)/Chiral Amino Alcohol | α-Aminoboronate | 96 |
Applications of Prop 1 En 2 Ylboronic Acid in Advanced Organic Synthesis
Utility as a Versatile Building Block for Complex Molecular Architectures
Prop-1-en-2-ylboronic acid and its derivatives have emerged as valuable reagents in organic synthesis, serving as versatile building blocks for the construction of intricate molecular frameworks. Although the free boronic acid can be unstable, its more robust ester derivatives, such as the pinacol (B44631) ester, are frequently employed in cross-coupling reactions to introduce the synthetically useful isopropenyl moiety. researchgate.netroyalsocietypublishing.org This functional group acts as a linchpin for subsequent transformations, including metathesis and cyclization reactions, enabling the assembly of complex cyclic and heterocyclic systems. The reactivity of the boronic acid functional group is central to its utility, participating in a range of carbon-carbon bond-forming reactions. ucl.ac.ukscholaris.ca These reactions are often characterized by high efficiency and selectivity, making them suitable for multi-step synthetic sequences. scholaris.ca
The vinylboronic acid moiety is a key component in the Petasis borono-Mannich reaction, a powerful multicomponent transformation that combines a boronic acid, an amine, and a carbonyl compound to generate highly functionalized amines. acs.org The use of vinylboronic acids, such as this compound, in this reaction provides access to allylamines. acs.org This method is valued for its operational simplicity and the ability to construct stereochemically rich amine products. acs.org
While direct applications of this compound for homopropargylic systems are less common, related allenylboronic acids, which are isomers, are extensively used for the synthesis of homopropargylic alcohols and amines. rsc.orgmdpi.com Copper-catalyzed methodologies allow for the preparation of tri- and tetrasubstituted allenylboronic acids, which readily react with ketones and imines to yield sterically hindered homopropargylic alcohols and amines. rsc.orgrsc.org These reactions can be performed with high stereoselectivity, providing access to enantiomerically enriched products containing adjacent quaternary stereocenters, which are significant structural motifs in many natural products. rsc.org
The isopropenyl group, installed via this compound or its esters, is a cornerstone for building a variety of cyclic and heterocyclic structures. Its terminal double bond is an ideal handle for powerful cyclization strategies, most notably ring-closing metathesis (RCM), to form carbocyclic and heterocyclic rings. royalsocietypublishing.org
The synthesis of substituted cyclopentadienes can be achieved through a relay strategy involving haloallylation, cross-coupling, and metathesis. In a sequence targeting complex cyclic systems, a Suzuki cross-coupling reaction is employed to introduce an isopropenyl group. researchgate.net Research has shown that due to the instability of this compound, its corresponding pinacol ester (isopropenylboronic acid pinacol ester) is the preferred reagent for this transformation, affording the coupled product in high yield. researchgate.netroyalsocietypublishing.org The resulting 1,4-diene skeleton can then undergo a pivotal Ring-Closing Metathesis (RCM) reaction to construct the five-membered cyclopentadiene (B3395910) ring. researchgate.net Furthermore, an atom transfer radical [3+2] annulation reaction involving alkenyl boronic esters provides a rapid route to polysubstituted borylated cyclopentanes, which can be further modified. renaudgroup.ch
This compound derivatives are instrumental in the synthesis of functionalized pyridines via palladium-catalyzed Suzuki cross-coupling reactions. royalsocietypublishing.orgresearchgate.net A notable application is in the total synthesis of the natural product rupestine G, where isopropenylboronic acid pinacol ester was coupled with a brominated pyridine (B92270) derivative. royalsocietypublishing.org This reaction proved crucial for installing the terminal diene moiety required for a subsequent ring-closing metathesis to build the final guaipyridine structure. royalsocietypublishing.org The instability of the free boronic acid necessitated the use of its pinacol ester, which delivered the desired product in excellent yield. royalsocietypublishing.orgresearchgate.net
Table 1: Suzuki Coupling in the Synthesis of a Rupestine G Intermediate royalsocietypublishing.org
| Entry | Pyridine Substrate | Boron Reagent | Catalyst/Base | Product | Yield |
| 1 | Methyl 2-(3-bromo-6-methylpicolinoyl)pent-4-enoate | Isopropenylboronic acid pinacol ester | Pd(dppf)Cl₂, K₂CO₃ | Methyl 2-[6-methyl-3-(prop-1-en-2-yl)picolinoyl]pent-4-enoate | 92% |
This compound is cited as a chiral building block for synthesizing oxazolidinones, which are utilized in medicinal chemistry. biosynth.com While direct synthesis of imidazo[1,2-α]pyridine-3-ols using this specific boronic acid is not prominently detailed, the synthesis of the core imidazo[1,2-a]pyridine (B132010) ring system is well-established through various routes. organic-chemistry.orgnih.govresearchgate.net For instance, a related structure, 3-(arylthio)imidazo[1,2-a]pyridin-2-ol, can be formed from 2-aminopyridinium bromides and thiophenols in a mild, potassium hydroxide-mediated reaction at room temperature. nih.gov This demonstrates a viable pathway to the functionalized heterocyclic core, into which a side chain derived from a boronic acid could potentially be incorporated in a multi-step synthesis.
The utility of this compound derivatives is highlighted in their application to the total synthesis of complex natural products. ucl.ac.ukbiosynth.com The ability to cleanly and efficiently install an isopropenyl group, which can then be elaborated into key structural features, makes it a strategic tool for synthetic chemists.
A prime example is the total synthesis of rupestine G and its epimers. royalsocietypublishing.org In this multi-step synthesis, a crucial Suzuki reaction was used to couple isopropenylboronic acid pinacol ester with a functionalized pyridine intermediate. royalsocietypublishing.orgresearchgate.net This step constructed a terminal diene system, which was subsequently cyclized via a Grubbs II catalyst-mediated ring-closing metathesis (RCM) to form the seven-membered ring characteristic of the guaipyridine skeleton of rupestine G. royalsocietypublishing.org The synthesis underscores the strategic importance of the isopropenylboron reagent as a stable and effective precursor for complex ring systems in natural product synthesis. Additionally, the Petasis reaction, which can utilize vinylboronic acids, has been successfully applied to the total synthesis of polyhydroxy alkaloids, further demonstrating the value of this class of reagents in creating biologically relevant molecules. acs.org
Construction of Diverse Cyclic and Heterocyclic Systems
Enabling Reagent in Cascade and One-Pot Reaction Sequences
This compound and its derivatives have emerged as valuable building blocks in the design of complex cascade and one-pot reactions. These sequences, which involve multiple bond-forming events in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. The unique reactivity of the isopropenyl boronic acid moiety allows for its participation in sophisticated palladium and iridium-catalyzed transformations.
One notable application is in palladium-catalyzed cascade sequences. For instance, researchers have successfully employed this compound in domino Heck/Suzuki reactions. ehu.es These sequences can commence with an initial carbopalladation event, which then sets the stage for a subsequent Suzuki cross-coupling with the boronic acid, leading to the rapid construction of complex heterocyclic scaffolds. ehu.es Similarly, a Heck/cyanation cascade has been developed where an intermediate formed after the initial Heck reaction is trapped with a cyanide source, demonstrating the versatility of these palladium-catalyzed one-pot processes. ehu.es
In a different approach, iridium catalysis has enabled the asymmetric difunctionalization of C–C σ-bonds using boronate complexes derived from prop-1-en-2-yl boronic esters. acs.org In a noteworthy example, the boronate complex derived from prop-1-en-2-yl boronic ester reacts selectively at a σ-bond of a π-allyl complex, leading to enantioenriched 1,1,3-trisubstituted cyclobutane (B1203170) products. acs.org This carboboration process occurs via an anti-addition across the C–C σ-bond, furnishing a product that contains a boronic ester, primed for further synthetic transformations. acs.org This method is particularly significant as the boronate complex could potentially react at two different sites (π-bond or σ-bond), but exclusively attacks the σ-bond. acs.org
The table below summarizes key findings from research on cascade and one-pot reactions involving this compound and its derivatives.
| Reaction Type | Catalyst System | Key Reactants | Product Type | Key Findings | Reference |
| Heck/Suzuki Cascade | Pd(OAc)₂ | 2-Alkenyl N-(o-iodobenzyl)pyrroles, Arylboronic acids | Pyrrolo[1,2-b]isoquinolines | Moderate to good yields were achieved for various aryl, alkenyl, and heteroaryl boronic acids without phosphine (B1218219) ligands. | ehu.es |
| Heck/Cyanation Cascade | Pd(OAc)₂ / nBu₄NCl | 2-Alkenyl N-(o-iodobenzyl)pyrroles, K₄[Fe(CN)₆] | Cyanated Pyrrolo[1,2-b]isoquinolines | Sequential formation of a C-C and a C-CN bond was achieved. The use of nBu₄NCl and water as a co-solvent was crucial. | ehu.es |
| Asymmetric Carboboration | [Ir(COD)Cl]₂ / Chiral Ligand | Bicyclobutane (BCB) boronate complexes, π-allyl complexes | Enantioenriched 1,1,3-trisubstituted cyclobutanes | The boronate derived from prop-1-en-2-yl boronic ester provided the product in good yield and high selectivity, reacting exclusively at the C-C σ-bond. | acs.org |
Derivatization Strategies for Expanding Molecular Complexity
The isopropenyl group installed by this compound serves as a versatile functional handle for subsequent chemical modifications, thereby enabling the expansion of molecular complexity. The strategic introduction of this motif, often via Suzuki-Miyaura coupling, provides a gateway to a variety of valuable chemical structures.
A key strategy involves the palladium-catalyzed Suzuki-Miyaura coupling of this compound with chiral halogenated intermediates. For example, a chiral bromo-substituted dihydrophenanthrene-9,10-cis-diamine was successfully coupled with this compound using a Pd/SPhos catalyst system. nih.gov This reaction proceeded in an excellent yield of 99% without any loss of enantiomeric purity, demonstrating the mildness and efficiency of the method for late-stage functionalization. nih.gov The resulting product, now bearing the isopropenyl group, is a precursor for further transformations.
The synthetic utility of the boronic ester products from iridium-catalyzed carboboration reactions also highlights the derivatization potential. acs.org The cyclobutane products bearing a boronic ester can be readily transformed into other functional groups, making them valuable building blocks for complex molecule synthesis. acs.org
Furthermore, functionalized derivatives of this compound can act as unique building blocks themselves. For instance, a (3-acetoxyprop-1-en-2-yl)boronic ester has been used as an allene (B1206475) equivalent in radical reactions. researchgate.net This allows for the construction of methylenecyclopentane (B75326) structures through a facile 1,2-elimination reaction, a transformation that is challenging with allene itself in preparative radical chemistry. researchgate.net
The following table details various derivatization strategies that utilize this compound to introduce the isopropenyl moiety for subsequent transformations.
| Initial Reaction | Catalyst/Reagents | Substrate | Product of Derivatization | Yield | Key Features | Reference |
| Suzuki-Miyaura Coupling | Pd/SPhos | Chiral bromo-substituted dihydrophenanthrene-9,10-cis-diamine | Isopropenyl-substituted chiral diamine | 99% | The coupling proceeded without erosion of enantiomeric purity (99% ee), showcasing its utility in complex, late-stage functionalization. | nih.gov |
| Iridium-Catalyzed Carboboration | [Ir(COD)Cl]₂ / Chiral Ligand | Bicyclobutane boronate complex | 1,1,3-trisubstituted cyclobutane boronic ester | Good | The boronic ester product is a versatile intermediate for further derivatization. | acs.org |
| Radical Reaction | N/A (Radical initiator) | (3-acetoxyprop-1-en-2-yl)boronic ester | Methylenecyclopentane | N/A | The alkenylboronate acts as a synthetic equivalent to allene, enabling the formation of cyclic structures. | researchgate.net |
Catalysis Mediated by Prop 1 En 2 Ylboronic Acid and Its Derivatives
Role in Transition Metal Catalysis (e.g., Palladium, Iridium, Nickel, Copper)
Organoboron compounds are mainstays in transition metal catalysis, primarily due to their stability, functional group tolerance, and favorable reactivity in transmetalation steps. Prop-1-en-2-ylboronic acid and its esters are frequently employed to introduce the isopropenyl motif onto various molecular scaffolds through cross-coupling reactions.
Palladium: The most prominent application of this compound derivatives in palladium catalysis is the Suzuki-Miyaura cross-coupling reaction. sigmaaldrich.comsigmaaldrich.com This reaction forms a carbon-carbon bond by coupling the organoboronic acid with an organic halide or triflate. The catalytic cycle involves the transmetalation of the isopropenyl group from the boron atom to the palladium(II) center. This methodology has been successfully applied in the synthesis of sterically demanding arylacetic acid derivatives by coupling with alkyl α-bromoacetates. nih.gov Furthermore, palladium catalysts facilitate the ring-opening addition of boronic acids to heterobicyclic alkenes, offering a route to complex scaffolds like 1-amino-2-aryldihydronaphthalenes. nih.gov
Iridium: In iridium-catalyzed reactions, alkenyl boronates are involved in sophisticated multi-component couplings. Iridium(phosphoramidite) complexes can catalyze the enantioselective and diastereoselective three-component coupling of an alkenyl boronic ester, an organolithium reagent, and a secondary allylic carbonate. nih.gov The reaction proceeds through an allylation event that induces a 1,2-metalate shift of the alkenyl boronate, enabling the formation of non-adjacent stereocenters. nih.govnih.gov This highlights a more complex role for the boronate than a simple cross-coupling partner, where it actively participates in bond-rearranging cascades. nih.gov
Nickel: Nickel catalysis offers a cost-effective and powerful alternative to palladium for various cross-coupling reactions involving boronic acids. nih.gov Nickel(0) catalysts have been shown to mediate the decarbonylative cross-coupling of aromatic esters with arylboronic acids. nih.gov Other notable applications include the synthesis of 2-aryl- and heteroaryl-2H-chromenes through the coupling of chromene acetals with boronic acids nih.gov, and the synthesis of 2,3-diarylquinolines via an anti-carbometallative cyclization of alkyne–azides with organoboronic acids. rsc.org
Copper: Copper-catalyzed reactions involving boronic acids are also prevalent. These systems can be used for the synthesis of other valuable organoboron reagents, such as the preparation of tri- and tetrasubstituted allenylboronic acids from propargylic carbonates and diboronic acid. nih.govnih.gov Copper catalysis is also employed in the homocoupling of boronic acids, a process that is important to understand and control to favor desired cross-coupling outcomes. mdpi.com Additionally, efficient methods for generating alkenyl boronic esters have been developed using copper-catalyzed cross-coupling between vinyliodonium salts and diboron (B99234) reagents. rsc.org
Table 1: Overview of this compound (or Derivatives) in Transition Metal Catalysis
| Transition Metal | Reaction Type | Role of Boronic Acid Derivative | Product Type |
|---|---|---|---|
| Palladium | Suzuki-Miyaura Coupling sigmaaldrich.comsigmaaldrich.com | Isopropenyl group donor | Isopropenyl-substituted arenes/alkenes |
| Addition to Alkenes nih.gov | Nucleophilic partner | Dihydronaphthalene scaffolds | |
| Iridium | Allylation/1,2-Metalate Shift nih.govnih.gov | Substrate for rearrangement | Chiral homoallylic boronates |
| Nickel | Decarbonylative Coupling nih.gov | Aryl group donor (as model) | 10-Arylbenzo[h]quinolines |
| Cyclization rsc.org | Aryl group donor (as model) | 2,3-Diarylquinolines | |
| Copper | Borylation nih.govnih.gov | Boron source (as diboron) | Allenylboronic acids |
| Homocoupling mdpi.com | Dimerization partner | Symmetrical biphenyls (model) |
Chiral Boronic Acid Catalysis for Asymmetric Transformations
Beyond their role as reagents, organoboron compounds can be designed as chiral catalysts for asymmetric synthesis. mdpi.com In these systems, a chiral scaffold is attached to the boron atom, creating a stereochemically defined environment that can influence the outcome of a reaction. This approach is a cornerstone of asymmetric catalysis, aiming to produce enantiomerically enriched compounds. sigmaaldrich.comyoutube.comnih.gov
A prominent class of such catalysts are chiral oxazaborolidinium ions (COBIs), which are powerful and effective chiral Lewis acids. sigmaaldrich.com These catalysts are typically generated from a chiral amino alcohol and a boron source, and they activate substrates, such as carbonyl compounds, towards nucleophilic attack in a stereocontrolled manner. COBIs have proven highly effective in a variety of asymmetric transformations, including:
Diels-Alder Reactions: Catalyzing the cycloaddition between dienes and dienophiles to yield chiral cyclic products.
Cyclopropanations: Mediating the reaction between an alkene and a diazo compound to form cyclopropanes with high enantioselectivity. mdpi.com
Epoxidations: Enabling the asymmetric synthesis of epoxides from olefins.
Nucleophilic Additions: Directing the stereoselective addition of nucleophiles to aldehydes and ketones. sigmaaldrich.com
This compound can serve as a precursor or building block for constructing more complex chiral boron-based catalysts. biosynth.com The principle involves using the boronic acid moiety as an anchor for a chiral ligand. The resulting chiral boronic acid or ester can then act as a Lewis acid catalyst, where the chiral environment dictates the facial selectivity of the reaction, leading to one enantiomer being formed preferentially. For example, the catalytic enantioselective conjugate boration of β-substituted cyclic enones can produce enantiomerically enriched tertiary organoboronates, which are valuable chiral building blocks. nih.gov
Table 2: Examples of Asymmetric Transformations using Chiral Boron-Based Catalysts
| Reaction Type | Catalyst Class | Substrate Example | Outcome |
|---|---|---|---|
| Cyclopropanation | Chiral Oxazaborolidinium Ion (COBI) mdpi.com | α,β-Unsaturated aldehyde | Chiral cyclopropyl (B3062369) derivatives |
| Diels-Alder Reaction | Chiral Oxazaborolidinium Ion (COBI) sigmaaldrich.com | α,β-Unsaturated ketone | Enantiomerically enriched cyclohexenes |
| Conjugate Boration | Chiral QuinoxP*-Cu Complex nih.gov | β-Substituted cyclic enone | Chiral tertiary organoboronates |
| Friedel-Crafts Alkylation | Chiral Phosphoric Acids (as catalysts for boron-containing substrates) mdpi.com | Indole and trifluoromethyl ketone | Chiral α-trifluoromethyl tertiary alcohols |
Exploration of Organoboron Catalysis Beyond Traditional Transition Metal Systems
The inherent Lewis acidity of the boron center in organoboron compounds allows them to function as catalysts in their own right, without the need for a transition metal. nih.govresearchgate.net This area of organocatalysis leverages the ability of the trivalent boron atom to reversibly form covalent bonds with oxygen or nitrogen atoms in substrates, thereby activating them for subsequent reactions. nih.govnih.gov
Boronic acids, including this compound, can catalyze a range of transformations:
Dehydration Reactions: They are effective catalysts for condensation reactions, such as the formation of imines, enamines, and amides, by activating the carbonyl group and facilitating the removal of water.
Carbonyl Condensation and Acylation: Boronic acids can activate carbonyl compounds and carboxylic acids, promoting reactions like aldol (B89426) additions and acyl transfers. nih.govnih.gov
Regioselective Functionalization of Polyols: Diarylborinic acids, which are derivatives of boronic acids, can act as catalysts to direct the regioselective monoalkylation, sulfonylation, and acylation of diols and carbohydrates. nih.gov This works by forming a temporary borinic ester with a cis-1,2-diol, activating one hydroxyl group over others.
More recently, novel activation methods have expanded the scope of organoboron catalysis. A dual catalytic system using a Lewis base (like quinuclidin-3-ol) and a photoredox catalyst can activate boronic acids and their esters to generate carbon-centered radicals under mild, visible-light irradiation. nih.gov This allows for redox-neutral C-C bond formation with electron-deficient olefins, bypassing traditional two-electron pathways. nih.gov Furthermore, transition-metal-free 1,2-additions of polyfluoroaryl boronate esters to aldehydes and ketones have been developed, showcasing that with appropriate substrate design, the intrinsic reactivity of organoboron compounds can be harnessed for powerful transformations without metal catalysts. nih.gov
Table 3: Metal-Free Catalytic Applications of Boronic Acids
| Reaction Type | Role of Boronic Acid | Activation Method | Example Transformation |
|---|---|---|---|
| Dehydration/Condensation | Lewis Acid Catalyst nih.gov | Thermal | Formation of imines from aldehydes and amines |
| Polyol Functionalization | Directing Group/Catalyst nih.gov | Reversible covalent bonding | Regioselective acylation of unprotected sugars |
| 1,2-Addition to Carbonyls | Nucleophile Precursor nih.gov | Base promotion | Synthesis of polyfluoroaryl carbinols |
| Radical Addition to Olefins | Radical Precursor nih.gov | Photoredox/Lewis Base | Coupling of boronic acids with electron-deficient alkenes |
Theoretical and Computational Studies of Prop 1 En 2 Ylboronic Acid
Density Functional Theory (DFT) Calculations for Reactivity and Selectivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and reactivity of molecules. For alkenylboronic acids like prop-1-en-2-ylboronic acid, DFT calculations are instrumental in predicting their behavior in chemical reactions.
Researchers utilize DFT to calculate various molecular properties that correlate with reactivity. These include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding how a molecule will interact with other reagents. The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO reflects its ability to accept electrons (electrophilicity). For this compound, the π-system of the double bond significantly influences the FMOs.
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for predicting where a reactant will attack.
Acidity (pKa): DFT calculations, often combined with a polarizable continuum model (PCM) to simulate a solvent, can predict the pKa of the boronic acid group. mdpi.com The acidity is a key factor in many of its reactions, as the formation of the boronate anion enhances its nucleophilicity. mdpi.com
Reaction Barriers: DFT is used to calculate the activation energies for various potential reaction pathways. For instance, in the context of protodeboronation (cleavage of the C-B bond by a proton), a known instability pathway for some boronic acids, DFT can elucidate the pH-dependent kinetics. acs.org Studies on vinyl boronic acids have shown they are generally very slow to undergo protodeboronation. acs.org
A study on various boronic acids, including vinylboronic acid, developed a mechanistic model using DFT to correlate protodeboronation kinetics with pH. acs.org This type of analysis would be directly applicable to predicting the stability and reactivity of this compound under different conditions.
Table 1: Common DFT Functionals and Basis Sets for Boronic Acid Studies
| Functional | Basis Set | Typical Application |
|---|---|---|
| B3LYP | 6-31G(d,p) | Geometry optimization, Frequency calculations |
| M06-2X | 6-311++G(d,p) | More accurate energies, pKa calculations mdpi.com |
This table is illustrative of common methods used in the field and is not exhaustive.
Elucidation of Reaction Mechanisms through Computational Chemistry
Computational chemistry is invaluable for mapping out the step-by-step pathway of a chemical reaction, known as the reaction mechanism. This involves identifying all transient species, including intermediates and transition states.
A prime example is the Suzuki-Miyaura cross-coupling reaction, a cornerstone of organic synthesis where boronic acids are fundamental partners. A comprehensive DFT study on the reaction between vinyl bromide and vinylboronic acid, catalyzed by a palladium complex, has detailed the entire catalytic cycle. acs.orgresearchgate.net This study, using the B3LYP functional, characterized the key steps: acs.org
Oxidative Addition: The organic halide adds to the palladium catalyst.
Transmetalation: The organic group from the boronic acid (or more accurately, the boronate) is transferred to the palladium center. This is often the rate-determining step.
Reductive Elimination: The two organic groups couple, and the product is released, regenerating the catalyst.
The calculations revealed multiple competitive pathways and provided the energies of all intermediates and transition states, offering a complete energetic profile of the reaction. acs.org Although this study used vinylboronic acid, the fundamental mechanism and the computational approach would be identical for this compound, with expected minor variations in the energy barriers due to the electronic and steric influence of the additional methyl group.
Table 2: Key Steps in the Suzuki-Miyaura Reaction and Their Computational Investigation
| Reaction Step | Computational Goal | Key Findings from Vinylboronic Acid Models |
|---|---|---|
| Oxidative Addition | Calculate the energy barrier for the addition of the vinyl halide to the Pd(0) complex. | Feasible pathway with a defined transition state. |
| Transmetalation | Model the transfer of the vinyl group from the boron atom to the palladium atom. | This is a complex step, often involving a base, with several possible transition states. acs.orgnih.gov |
Investigations into Electronic Structure and Bonding Characteristics
Understanding the electronic structure provides deep insight into a molecule's stability, geometry, and chemical nature. For this compound, the key features are the C=C double bond, the C-B bond, and the B(OH)₂ group.
Theoretical investigations on boronic acid derivatives using DFT have been conducted to analyze their geometrical structure and electronic transitions. lodz.pl Such studies typically involve:
Geometry Optimization: Calculating the lowest energy structure, which provides precise bond lengths and angles. For this compound, this would reveal the planarity of the vinyl group and the orientation of the boronic acid moiety.
Natural Bond Orbital (NBO) Analysis: This method helps to understand bonding in terms of localized electron-pair bonds. It can quantify the nature of the C-B bond, which has both sigma and some degree of pi character due to the empty p-orbital on the boron atom interacting with the C=C π-system.
Atoms in Molecules (AIM) Theory: AIM analysis characterizes the nature of chemical bonds based on the topology of the electron density. This can provide a quantitative measure of the strength and type (covalent vs. ionic) of the bonds within the molecule.
Studies on phenylboronic acid derivatives have shown that the transition from a neutral, trigonal planar sp² hybridized boron to an anionic, tetrahedral sp³ hybridized boronate is crucial for its reactivity. lodz.plresearchgate.net This change in hybridization and electronic structure upon reaction with a base is a fundamental characteristic that would be a key focus of any computational study on this compound.
Molecular Dynamics Simulations (as applied to boronic acid reactivity)
While DFT calculations typically model molecules in a static state (or a single reaction path), Molecular Dynamics (MD) simulations introduce temperature and time, allowing the study of the dynamic behavior of molecules and their interactions with their environment, such as solvent molecules.
For boronic acids, MD simulations are particularly useful for:
Solvation Effects: Understanding how water or other solvent molecules interact with the boronic acid group, which can influence its acidity and reactivity.
Conformational Analysis: The B(OH)₂ group can rotate around the C-B bond. MD simulations can explore the different rotational conformations and their relative populations over time.
Binding Studies: Boronic acids are well-known for their ability to bind to diols (like sugars) and as inhibitors for certain enzymes. MD simulations can model the binding process, providing insights into the stability of the complex and the specific interactions (like hydrogen bonds) that hold it together. nih.govnih.gov
A significant challenge in MD simulations of organoboron compounds has been the lack of accurate force fields (the set of equations and parameters that describe the potential energy of the system). However, recent research has focused on developing specific parameters for boron, enabling more reliable simulations. nih.gov For example, a polarizable force field has been developed to study the interaction of boronic acids with β-lactamase, an important enzyme in antibiotic resistance. nih.gov These methods could be applied to study the interactions of this compound in biological systems.
Prediction of Spectroscopic Signatures and Correlation with Experimental Data
Computational chemistry can predict various types of spectra, which is an essential tool for confirming the identity of a synthesized compound and for identifying transient intermediates in a reaction.
NMR Spectroscopy: DFT calculations have become a reliable method for predicting ¹¹B and ¹³C NMR chemical shifts. ucl.ac.uk By calculating the magnetic shielding tensor for each nucleus in the optimized geometry of the molecule, one can predict the chemical shift relative to a standard reference. A reported method using the ωB97XD functional has shown good accuracy for a wide range of organoboron compounds. ucl.ac.uknih.gov This would be highly valuable for characterizing this compound and distinguishing it from potential isomers or byproducts.
Infrared (IR) Spectroscopy: Following a geometry optimization, a frequency calculation using DFT yields the vibrational modes of the molecule. These frequencies correspond to the peaks observed in an IR spectrum. Key predicted vibrations for this compound would include the O-H stretch of the hydroxyl groups, the B-O stretch, the C=C stretch, and the C-B stretch.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations, which correspond to the absorption bands in a UV-Vis spectrum. lodz.pl For this compound, the main absorption would likely be a π→π* transition associated with the vinyl group.
Table 3: Predicted Spectroscopic Data for Vinylboronic Acid (as a proxy)
| Spectroscopic Technique | Predicted Feature | Significance |
|---|---|---|
| ¹¹B NMR | Chemical shift around 25-35 ppm | Confirms the trigonal boronic acid environment. ucl.ac.uk |
| ¹³C NMR | Distinct shifts for sp² carbons | Characterizes the vinyl group. |
| IR Spectroscopy | Strong O-H stretch (~3300 cm⁻¹), C=C stretch (~1630 cm⁻¹), B-O stretch (~1350 cm⁻¹) | Confirms the presence of the key functional groups. |
Note: The values in this table are approximate and based on general knowledge and data for related compounds. Specific DFT calculations would be required for accurate predictions for this compound.
Advanced Spectroscopic and Spectrometric Analysis for Mechanistic and Structural Elucidation
Elucidation of Transient Reaction Intermediates using Advanced NMR Spectroscopy
Advanced NMR spectroscopy is a powerful, non-invasive tool for studying reaction mechanisms in real-time. nih.goved.ac.uk By monitoring changes in the NMR spectrum of a reaction mixture, it is possible to identify and characterize transient intermediates, which are crucial for understanding the step-by-step pathway of a reaction. For reactions involving Prop-1-en-2-ylboronic acid, such as the widely used Suzuki-Miyaura cross-coupling, in situ NMR monitoring is particularly insightful. nih.govubc.caresearchgate.netnih.gov
Multi-nuclear NMR experiments are often employed. While ¹H and ¹³C NMR provide information about the organic framework, ¹¹B NMR is uniquely suited for probing the environment around the boron atom. nih.govrsc.org The chemical shift and line shape of the ¹¹B signal can indicate changes in coordination from a trigonal planar (sp²) boronic acid to a tetrahedral (sp³) boronate complex, a key step in the activation of the boronic acid for transmetalation. nih.govrsc.org
For example, in a Suzuki-Miyaura coupling, the reaction of this compound with a base (like a hydroxide (B78521) or alkoxide) to form a boronate species can be observed directly. Subsequent steps, such as the formation of palladium-boron adducts or other pre-transmetalation intermediates, can potentially be detected and characterized through careful NMR experiments at variable temperatures. nih.gov Isotopic labeling studies, where specific atoms are replaced with their NMR-active isotopes (e.g., ¹³C or ¹⁵N), can further aid in tracking the transformation of reactants to products through various intermediate stages. nih.gov
Table 1: Application of NMR Nuclei in Mechanistic Studies of Boronic Acid Reactions
| Nucleus | Information Provided | Example Application for this compound Reactions |
|---|---|---|
| ¹H | Structural information on the organic moiety, monitoring reactant consumption and product formation. | Observing the disappearance of vinyl proton signals of the starting material and the appearance of new signals corresponding to the coupled product. |
| ¹³C | Changes in the carbon skeleton, detection of intermediates with different carbon environments. | Tracking the change in hybridization and chemical shift of the boron-bound carbon atom throughout the catalytic cycle. |
| ¹¹B | Direct observation of the boron center's coordination state and electronic environment. | Distinguishing between the sp²-hybridized boronic acid and the sp³-hybridized boronate intermediate formed upon addition of a base. nih.gov |
| ¹⁹F | Used as a probe when reactants or ligands contain fluorine. | If coupling this compound with a fluoroaryl halide, ¹⁹F NMR can monitor the formation of pre-transmetalation intermediates and the final product. nih.gov |
| ³¹P | Monitoring phosphorus-containing ligands commonly used in cross-coupling catalysis. | Observing changes in the chemical shift of phosphine (B1218219) ligands to understand their coordination to the metal center during the catalytic cycle. |
UV-Visible Spectroscopy for Investigating Electronic Structure and Intramolecular Charge Transfer
UV-Visible spectroscopy probes the electronic transitions within a molecule. libretexts.org For this compound, the conjugation between the vinyl group (π system) and the vacant p-orbital of the boron atom influences its electronic structure. This conjugation allows for π → π* electronic transitions, which can be observed in the UV-Vis spectrum. The position of the maximum absorbance (λmax) is sensitive to the extent of conjugation and the substituents on the molecule.
The boronic acid group, -B(OH)₂, is an electron-withdrawing group due to the electron-deficient nature of the boron atom. nih.gov This property makes it a key component in designing molecules that exhibit intramolecular charge transfer (ICT). nih.govnih.gov ICT occurs when an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. nih.gov
To study ICT, this compound could be functionalized with an electron-donating group (D) to create a D-π-A (Donor-π-Acceptor) system. In such a derivative, the UV-Vis absorption spectrum would be sensitive to the solvent polarity, a characteristic feature of ICT compounds. Upon complexation with diols or fluoride, the boron atom becomes tetracoordinate and anionic, diminishing its electron-accepting character. This change perturbs the ICT process, leading to observable shifts in the absorption or emission spectra, which is the basis for many boronic acid-based fluorescent sensors. nih.gov
Application of High-Resolution Mass Spectrometry in Mechanistic Studies and Product Identification
High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for determining the exact mass of a compound, allowing for the calculation of its elemental formula with high confidence. For this compound, HRMS confirms its molecular formula, C₃H₇BO₂. Beyond simple characterization, HRMS, particularly when coupled with soft ionization techniques like Electrospray Ionization (ESI), is invaluable for mechanistic studies and product identification. researchgate.netpurdue.edu
During a chemical reaction, such as a palladium-catalyzed cross-coupling, ESI-HRMS can be used to monitor the reaction mixture in real-time. purdue.edushoko-sc.co.jpresearchgate.net This allows for the detection and identification of not only the starting materials and final products but also low-concentration catalytic intermediates and potential byproducts. researchgate.netresearchgate.net By obtaining the exact mass of these transient species, chemists can propose and validate their structures, providing direct evidence for proposed reaction pathways.
For instance, in a Suzuki coupling reaction, HRMS can help identify key intermediates in the catalytic cycle, such as oxidative addition complexes, transmetalation intermediates, or species related to catalyst activation and deactivation. purdue.edu The high sensitivity and mass accuracy of modern instruments enable the confident identification of these species even in complex reaction mixtures. nih.govnih.gov
Table 2: Use of HRMS in the Analysis of this compound and its Reactions
| Analysis Type | HRMS Application | Information Gained |
|---|---|---|
| Compound Characterization | Accurate mass measurement of the parent ion. | Confirmation of the elemental formula (C₃H₇BO₂) of this compound. |
| Product Identification | Accurate mass measurement of reaction products. | Unambiguous identification of the desired coupled product in a synthesis, distinguishing it from isomers or byproducts. |
| Mechanistic Studies | In situ monitoring of the reaction mixture over time using techniques like ESI-HRMS. | Detection and structural elucidation of transient catalytic intermediates, providing direct evidence for a proposed reaction mechanism. researchgate.netpurdue.edu |
| Byproduct Analysis | Identification of minor components in the final reaction mixture. | Understanding side reactions, such as protodeboronation or homocoupling, which helps in optimizing reaction conditions. |
X-ray Crystallography for Absolute Configuration and Conformational Analysis of Derivatives
While this compound is an achiral molecule, it serves as a building block for the synthesis of more complex, chiral derivatives. Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including the absolute configuration of its stereocenters. wikipedia.orglibretexts.orgnih.gov
If a reaction involving this compound generates a chiral product that can be crystallized, X-ray diffraction analysis can provide a complete structural picture. The technique works by scattering X-rays off the electron clouds of the atoms in the crystal lattice. The resulting diffraction pattern is then used to compute a 3D model of the atomic arrangement. This model reveals precise bond lengths, bond angles, and torsional angles, offering detailed conformational information.
For a chiral derivative, the analysis can unambiguously determine whether a stereocenter has an R or S configuration. wikipedia.orglibretexts.org This is crucial in fields like pharmaceutical development, where the biological activity of enantiomers can differ significantly. The technique is also invaluable for studying the structure of boronic esters derived from this compound and chiral diols, providing insight into the steric and electronic factors that govern their formation and reactivity. nih.govdntb.gov.ua
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Methodologies and Reagents
The synthesis of prop-1-en-2-ylboronic acid and its derivatives is an active area of research, with a focus on developing more efficient, selective, and environmentally benign methodologies. Traditional methods for the synthesis of vinylboronic acids often involve the hydroboration of alkynes or cross-coupling reactions. However, recent research has been directed towards the development of novel reagents and catalytic systems to streamline these processes.
One emerging strategy involves the use of metal-catalyzed C-H borylation reactions, which offer a more atom-economical approach by directly converting C-H bonds to C-B bonds. While not yet widely reported specifically for this compound, this methodology holds significant promise for its synthesis from readily available propylene. Another area of development is the use of novel borane (B79455) sources that are more stable and easier to handle than traditional reagents like diborane.
Expanding the Scope of Catalytic Transformations Utilizing this compound
This compound and its esters are valuable reagents in a variety of catalytic transformations, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. mdpi.com These reactions are fundamental for the formation of carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. Current research is focused on expanding the scope of these reactions to include a wider range of coupling partners and to perform them under milder and more sustainable conditions. rsc.org
Beyond Suzuki-Miyaura coupling, there is growing interest in using this compound in other catalytic processes. For instance, its vinyl group can participate in various addition and cycloaddition reactions. Rhodium-catalyzed 1,4-addition reactions of this compound to α,β-unsaturated carbonyl compounds provide a direct route to γ,δ-unsaturated ketones.
Moreover, the boronic acid moiety can act as a Lewis acid catalyst in its own right, promoting a range of organic transformations. nih.govresearchgate.net This includes condensations, dehydrations, and multicomponent reactions. nih.govchemrxiv.org The development of chiral boronic acid catalysts derived from or analogous to this compound for asymmetric catalysis is a particularly promising area of future research. The ability to fine-tune the electronic and steric properties of the boronic acid catalyst by modifying the vinyl substituent opens up possibilities for designing highly selective and active catalysts for specific applications.
Applications in Medicinal Chemistry and Chemical Biology (focused on chemical strategies)
The unique chemical properties of the boronic acid functional group have made it a privileged scaffold in medicinal chemistry. This compound, as a specific example, offers a reactive handle for further chemical modification and incorporation into larger, more complex molecules with potential biological activity.
Boronic acids are known to form reversible covalent bonds with diols, a property that has been exploited in the design of enzyme inhibitors. nih.gov The trigonal planar geometry of the boronic acid can mimic the transition state of serine proteases, leading to potent and selective inhibition. This compound can serve as a starting material for the synthesis of more elaborate boronic acid-containing molecules that target specific enzymes. nih.govrsc.org For instance, the vinyl group can be functionalized through various chemical transformations to introduce additional binding motifs that enhance affinity and selectivity for the target protein. biosynth.com
The general synthetic approach to creating diverse biologically active boron-containing compounds often involves the coupling of a boronic acid-containing fragment with other key structural components. nih.gov For example, peptidyl boronic acids, which have shown significant therapeutic potential, are synthesized by coupling α- or β-aminoboronic acids with peptides. nih.gov this compound could potentially be converted into a corresponding aminoboronic acid for such applications.
| Class of Biologically Active Boron Compound | General Synthetic Strategy | Potential Role of this compound |
| Peptidyl Boronic Acids | Coupling of α- or β-aminoboronic acids with peptide fragments. | Can be a precursor to novel aminoboronic acids. |
| Benzoxaboroles | Intramolecular dehydration of ortho-boronobenzyl alcohols. | The vinyl group could be incorporated for further diversification. |
| Boronic Acid-Based Enzyme Inhibitors | Design of molecules that form reversible covalent bonds with active site residues. | Serves as a versatile building block for inhibitor synthesis. |
This table illustrates general synthetic strategies for classes of biologically active boron compounds and the potential utility of this compound as a starting material.
A significant challenge in drug development is achieving optimal pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Prodrug design is a chemical strategy used to overcome these challenges by masking the active drug molecule with a temporary promoiety. nih.govresearchgate.netnih.govmdpi.com The boronic acid group, with its ability to form esters with diols, presents a unique opportunity for prodrug design.
For instance, this compound could be esterified with a diol-containing promoiety that enhances its solubility or cell permeability. nih.gov This ester would be designed to be stable in the gastrointestinal tract but would be cleaved by specific enzymes or under certain physiological conditions to release the active boronic acid at the target site. This targeted release can improve the therapeutic index of the drug by minimizing off-target effects. nih.gov The vinyl group of this compound could also be exploited in prodrug strategies, for example, through the formation of cleavable adducts.
Boron Neutron Capture Therapy (BNCT) is a non-invasive radiotherapy modality for treating cancer. mdpi.com It relies on the selective accumulation of a non-radioactive boron-10 (B1234237) (¹⁰B) isotope in tumor cells. mdpi.com Subsequent irradiation with a beam of low-energy neutrons leads to a nuclear fission reaction that produces high-energy alpha particles and lithium-7 (B1249544) nuclei, which selectively kill the cancer cells. mdpi.com
The development of effective boron delivery agents is crucial for the success of BNCT. mdpi.com These agents must be able to selectively target and accumulate in tumor cells to a concentration of approximately 10⁹ ¹⁰B atoms per cell. While this compound itself has not been extensively studied as a BNCT agent, its chemical structure provides a platform for the design of new delivery agents. The vinyl group can be used to attach tumor-targeting moieties, such as antibodies, peptides, or small molecules that bind to receptors overexpressed on cancer cells. The boronic acid itself can be enriched with ¹⁰B. The design of such targeted boron delivery agents is a key area of research in the field of BNCT. nih.govnih.gov
Contributions to Materials Science (focused on chemical structure and properties)
The ability of boronic acids to form reversible covalent bonds with diols is not only useful in medicinal chemistry but also in materials science. This property allows for the creation of dynamic and responsive materials. This compound, with its additional polymerizable vinyl group, is a particularly interesting monomer for the synthesis of "smart" polymers.
These polymers can be designed to respond to changes in their environment, such as pH or the presence of specific saccharides. For example, a polymer incorporating this compound units could be used to create a hydrogel that swells or shrinks in response to glucose concentration, making it a potential material for glucose sensors or controlled insulin (B600854) delivery systems.
Development of Boronic Acid Polymers and Responsive Materials
The incorporation of boronic acid units into polymers allows for the creation of "smart" or "responsive" materials that can change their properties in response to specific environmental stimuli. rsc.org this compound serves as a key monomer in the synthesis of such polymers due to its polymerizable double bond.
These boronic acid-containing polymers are particularly noted for their responsiveness to changes in pH and the presence of diol-containing molecules, such as sugars. rsc.orgresearchgate.net The boronic acid group can form reversible covalent bonds (boronate esters) with diols. researchgate.netnih.gov This interaction is the basis for developing materials like hydrogels that can swell or shrink, or undergo self-healing, in the presence of glucose, making them highly promising for biomedical applications. researchgate.netnih.gov For example, hydrogels based on boronic acids are being investigated for use in glucose-responsive insulin delivery systems. researchgate.net
Table 1: Examples of Stimuli and Responses in Boronic Acid Polymers
| Stimulus | Polymer Response | Potential Application |
|---|---|---|
| pH Change | Altered swelling, self-assembly, or degradation | Drug delivery, sensors |
| Sugar Concentration | Formation/cleavage of boronate esters, causing swelling or shrinking | Glucose sensing, insulin delivery systems |
| Temperature | Changes in solubility and micelle formation | Thermoresponsive materials |
Applications in Optoelectronic Materials (e.g., fluorescent compounds)
The boronic acid functional group has been extensively utilized in the design of fluorescent sensors. nih.govrsc.orgresearchgate.net The principle behind these sensors is that the binding of the boronic acid to a target molecule, typically a diol, alters the electronic properties of an attached fluorophore, leading to a detectable change in fluorescence. nih.govrsc.org This change can manifest as an increase or decrease in fluorescence intensity or a shift in the emission wavelength.
This compound can be functionalized to create such sensors. The boronic acid acts as the recognition site, while a fluorescent unit (fluorophore) is integrated into the molecule to provide the optical signal. These sensors have shown significant promise for the detection of biologically important molecules like carbohydrates, catecholamines, and reactive oxygen species. rsc.orgresearchgate.net Researchers are continuously developing novel boron-based fluorescent sensors with enhanced properties, such as improved stability in aqueous media and emission in different parts of the spectrum, like red-emitting sensors for better cellular imaging. mdpi.commdpi.com
Table 2: Components of a Boronic Acid-Based Fluorescent Sensor
| Component | Function | Example |
|---|---|---|
| Fluorophore | Emits light upon excitation; its properties are modulated by analyte binding. | Anthracene, Pyrene |
| Recognition Moiety | Binds selectively to the target analyte. | Boronic Acid |
| Linker | Connects the fluorophore and the recognition moiety. | Varies depending on sensor design |
Green Chemistry Principles in Boronic Acid Synthesis and Reactions
The application of green chemistry principles to the synthesis and reactions of boronic acids aims to reduce the environmental impact of chemical processes. nih.gov This involves designing reactions that are more efficient, generate less waste, and use less hazardous substances. nih.govgreenchemistry-toolkit.org
Key green chemistry strategies applicable to this compound chemistry include:
Atom Economy : Designing reactions, such as multicomponent reactions, where the maximum number of atoms from the reactants are incorporated into the final product. nih.gov
Use of Safer Solvents : Replacing hazardous organic solvents with greener alternatives like water or ethanol, or performing reactions under solvent-free conditions. nih.gov Ethanol is considered a green solvent due to its low toxicity and good degradability. nih.gov
Energy Efficiency : Employing alternative energy sources like microwave irradiation to significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov
Catalysis : Using catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. nih.gov
While specific green synthesis routes for this compound are a developing area, the broader principles are actively being applied to reactions involving boronic acids, paving the way for more sustainable chemical manufacturing. nih.govnih.gov
Integration with Automation and High-Throughput Experimentation in Organic Chemistry
Automation and high-throughput experimentation (HTE) have become powerful tools in modern chemistry for accelerating research and development. nih.govnih.gov These techniques involve performing a large number of experiments in parallel, often on a miniaturized scale, to rapidly screen for optimal reaction conditions or to discover new molecules with desired properties. nih.govtrajanscimed.com
This compound, as a versatile chemical building block, is well-suited for use in HTE workflows. biosynth.com It can be included in chemical libraries that are screened to identify new drug candidates or materials. nih.govmdpi.com Robotic platforms can automate the tedious process of dispensing small quantities of reagents, such as this compound, into 96-well or 1536-well plates, allowing scientists to test hundreds or thousands of different reaction combinations efficiently. rug.nlyoutube.com
This integration of automation allows for:
Rapid Reaction Optimization : Quickly identifying the best catalysts, solvents, and temperatures for a reaction. nih.gov
Library Synthesis : Creating large collections of related compounds for biological screening. trajanscimed.com
Reduced Waste : Miniaturization of experiments significantly cuts down on the amount of reagents and solvents used. trajanscimed.comrug.nl
The use of HTE in conjunction with boronic acid building blocks is particularly relevant in the pharmaceutical industry for hit identification and lead optimization in the drug discovery process. nih.govnih.govufl.edu
Q & A
Q. What protocols ensure reproducibility in this compound research?
- Methodological Answer :
- Documentation : Adhere to Beilstein Journal guidelines for experimental details (e.g., full NMR spectra in SI) .
- Data Sharing : Deposit crystallographic data in CCDC or ICSD.
- Peer Validation : Collaborate with independent labs to replicate synthesis and catalysis results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
